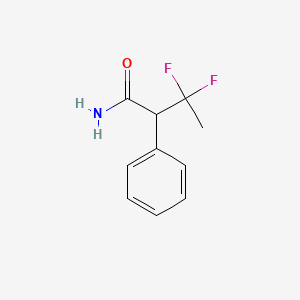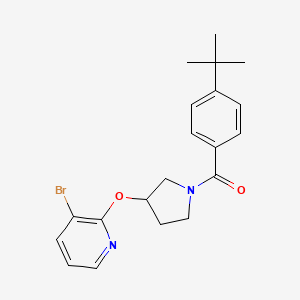
5,6,7,8-Tetrahydroquinoline-2-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6,7,8-Tetrahydroquinoline-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C10H11NO2 . It is a derivative of tetrahydroquinoline, a class of compounds that contain a quinoline moiety, which is a heterocyclic aromatic ring system .
Synthesis Analysis
The synthesis of this compound and its derivatives has been a subject of research in various studies . The synthesis often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent . Other methods involve the reaction of acyl- and aroylpyruvic acids with 3-amino-5,5-dimethylcyclohex-2-en-1-one .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques . The compound contains a tetrahydroquinoline ring, which is a quinoline ring that has been fully reduced .Chemical Reactions Analysis
The chemical reactions of this compound have been studied in various contexts . For example, the esters of this compound can be converted into the corresponding amides, nitriles, and thioamides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a predicted boiling point of 349.1±42.0 °C and a predicted density of 1.247±0.06 g/cm3 . The compound also has a predicted pKa value of 1.20±0.20 .科学的研究の応用
Synthesis and Chemical Properties
5,6,7,8-Tetrahydroquinoline-2-carboxylic acid hydrochloride and its derivatives serve as key intermediates in the synthesis of complex organic compounds. Rudenko et al. (2012, 2013) synthesized 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids by reacting acyl- and aroylpyruvic acids with 3-amino-5,5-dimethylcyclohex-2-en-1-one, suggesting a mechanism based on ab initio quantum-chemical calculations. These compounds' formation mechanism and their structural elucidation via X-ray structural analysis highlight their importance in understanding reaction pathways and designing novel compounds with potential applications in medicinal chemistry and materials science (Rudenko, Artemova, Slepukhin, Karmanov, & Shurov, 2012) (Rudenko, Artemova, Slepukhin, Karmanov, & Shurov, 2013).
Applications in Medicinal Chemistry
Research into the modification of 5,6,7,8-tetrahydroquinoline derivatives has demonstrated their potential in developing novel pharmacologically active compounds. For example, Marvadi et al. (2020) designed and synthesized novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, evaluating them for antitubercular activity. The study showcased the compounds' promising antitubercular agents with lower cytotoxicity profiles, underlining the therapeutic potential of tetrahydroquinoline derivatives in treating infectious diseases (Marvadi, Nagineni, Safoora, Krishna, Sriram, & Kantevari, 2020).
Development of Antitubercular Agents
The synthesis of 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides by Marvadi et al. is particularly noteworthy for its implications in antitubercular drug development. This work represents a significant step forward in the search for more effective and less toxic treatments for tuberculosis, a major global health challenge. The methodology employed for the synthesis and the subsequent evaluation of antimycobacterial activity against M. tuberculosis H37Rv demonstrates the critical role of chemical synthesis in developing new therapeutic agents (Marvadi et al., 2020).
Safety and Hazards
The safety information for 5,6,7,8-Tetrahydroquinoline-2-carboxylic acid hydrochloride indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
特性
IUPAC Name |
5,6,7,8-tetrahydroquinoline-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9;/h5-6H,1-4H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHCYPKFRRCICPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=N2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-cyclohexyl-3-{3-oxo-5-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2799048.png)
![5-Methyl-2-phenethylimidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B2799051.png)



![N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-2,4-dimethyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2799057.png)
![(E)-2-amino-1-((2,3-dimethoxybenzylidene)amino)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2799058.png)
![3-[1-Butyl-5-(pyrrolidine-1-sulfonyl)-1H-benzoimidazol-2-yl]-propionic acid](/img/structure/B2799059.png)
![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}furan-3-carboxamide](/img/structure/B2799061.png)
![1-[2-[4-(Trifluoromethyl)phenyl]morpholin-4-yl]prop-2-en-1-one](/img/structure/B2799062.png)

![(Z)-2-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid](/img/structure/B2799065.png)
![1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carboxylic acid](/img/structure/B2799066.png)

